An In-Depth Technical Guide to 3-(Nitromethyl)oxetane for Scientific Professionals
An In-Depth Technical Guide to 3-(Nitromethyl)oxetane for Scientific Professionals
Abstract
The oxetane ring, a strained four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal and materials chemistry.[1][2] Its unique physicochemical properties—acting as a polar, metabolically stable, and compact isostere for gem-dimethyl or carbonyl groups—have driven significant interest in its application.[1] This guide provides a comprehensive technical overview of 3-(nitromethyl)oxetane, a key building block that combines the advantageous structural features of the oxetane ring with the versatile reactivity of a primary nitroalkane. We will delve into its core chemical properties, structure, a validated synthesis protocol, reactivity profile, and critical safety considerations to support its application in drug discovery and advanced materials research.
Molecular Structure and Physicochemical Properties
3-(Nitromethyl)oxetane, with the chemical formula C₄H₇NO₃, is a unique molecule where the strained, polar oxetane ring is appended with an electron-withdrawing nitromethyl group. This combination dictates its physical and chemical behavior.
Structural Analysis
The core of the molecule is the oxetane ring, a four-membered heterocycle characterized by significant ring strain (approximately 106 kJ/mol), which is less than that of an epoxide but substantially more than a tetrahydrofuran (THF) ring.[3] This inherent strain influences its reactivity, particularly its susceptibility to ring-opening under certain conditions. X-ray crystallographic studies on the closely related precursor, 3-(nitromethylene)oxetane, reveal that the oxetane ring is puckered, with endocyclic bond angles deviating significantly from the ideal tetrahedral angle of 109.5°.[4] For instance, the C-C-C angle within the ring is considerably compressed to around 88°, while the C-O-C angle is approximately 91°.[4] This puckered conformation is a strategy to relieve some of the torsional strain from eclipsing interactions.[1]
The nitromethyl substituent at the 3-position is a powerful electron-withdrawing group, which influences the electron density of the adjacent oxetane ring and imparts unique reactivity to the methylene protons of the CH₂NO₂ group.
Caption: 2D Structure of 3-(Nitromethyl)oxetane.
Physicochemical Data
The integration of a polar oxetane ring and a nitro group results in a molecule with distinct properties suitable for various chemical transformations and applications. Key quantitative data are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₃ | PubChem |
| Molecular Weight | 117.10 g/mol | PubChem |
| IUPAC Name | 3-(nitromethyl)oxetane | PubChem |
| CAS Number | 1313739-08-0 | PubChem |
| Exact Mass | 117.042593085 Da | PubChem |
| XLogP3-AA (Lipophilicity) | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Purification Protocol
The most direct and efficient synthesis of 3-(nitromethyl)oxetane involves a two-step sequence starting from commercially available oxetan-3-one. The causality behind this choice is the well-established reactivity of ketones and the specific chemistry of nitroalkanes.
Overall Synthetic Scheme:
-
Henry (Nitroaldol) Condensation: Reaction of oxetan-3-one with nitromethane to form the nitroalkene intermediate, 3-(nitromethylene)oxetane. This reaction is driven by the acidity of the α-protons of nitromethane and the electrophilicity of the ketone.
-
Chemoselective Reduction: Reduction of the carbon-carbon double bond of the nitroalkene intermediate without affecting the nitro group or inducing the opening of the oxetane ring.
Caption: Synthetic workflow for 3-(nitromethyl)oxetane.
Detailed Experimental Protocol
Protocol Objective: To synthesize, purify, and validate the structure of 3-(nitromethyl)oxetane.
Materials:
-
Oxetan-3-one
-
Nitromethane (CH₃NO₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous methanol (MeOH) and dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
Part A: Synthesis of 3-(Nitromethylene)oxetane (Intermediate) This procedure is adapted from the established condensation reaction.
-
To a stirred solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent), add a catalytic amount of a suitable base (e.g., ethylenediammonium diacetate).
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the mixture and remove excess nitromethane under reduced pressure.
-
The crude residue, 3-(nitromethylene)oxetane, can be purified by crystallization or column chromatography. It is a white solid with a melting point of approximately 52 °C.[4]
Part B: Selective Reduction to 3-(Nitromethyl)oxetane This step is critical. A mild reducing agent is chosen to selectively reduce the C=C bond while preserving the nitro group and the strained oxetane ring. The Luche reduction conditions (NaBH₄/CeCl₃) are well-suited for this type of 1,4-reduction of an α,β-unsaturated nitro compound.
-
Suspend anhydrous CeCl₃ (1.1 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Argon) and stir vigorously for 1 hour at room temperature to form a fine slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Add a solution of 3-(nitromethylene)oxetane (1.0 eq) in MeOH to the slurry.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.
-
Extract the aqueous phase with dichloromethane (DCM) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Part C: Purification and Validation
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Validation: Confirm the structure and purity of the final product, 3-(nitromethyl)oxetane, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |
| ¹H NMR | |||
| -CH ₂-NO₂ | ~ 4.5 - 4.7 | Doublet | Correlates to C3 of oxetane |
| -O-CH ₂- (ring) | ~ 4.6 - 4.9 | Multiplet | Correlates to C3 of oxetane |
| -CH - (ring) | ~ 3.3 - 3.6 | Multiplet | Correlates to CH₂NO₂ and O-CH₂ |
| ¹³C NMR | |||
| -C H₂-NO₂ | ~ 75 - 80 | ||
| -O-C H₂- (ring) | ~ 70 - 75 | ||
| -C H- (ring) | ~ 30 - 35 |
Note: Predicted shifts are based on standard functional group values and data from similar substituted oxetanes.[5]
Chemical Reactivity and Stability
The reactivity of 3-(nitromethyl)oxetane is governed by three main features: the stability of the oxetane ring, the reactivity of the nitro group, and the acidity of the α-protons.
Caption: Key reactivity and stability profile.
Oxetane Ring Stability
The oxetane ring is significantly more stable than an epoxide but can be opened under specific conditions.
-
Acidic Conditions: The ring is susceptible to opening in the presence of strong Brønsted or Lewis acids.[3][6] The reaction proceeds via protonation of the ring oxygen, which activates the ring for nucleophilic attack, typically yielding 1,3-difunctionalized products. However, 3,3-disubstituted oxetanes show remarkable stability, even at pH 1.[7]
-
Basic Conditions: The oxetane ring is generally very stable under basic conditions, a key advantage over epoxides.[2][7] Ring-opening is typically very slow.[2][7]
-
Reductive/Oxidative Conditions: The ring is stable to many common reagents. It withstands catalytic hydrogenation (e.g., H₂/Pd), which is often used to reduce other functional groups.[2][8] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may cause ring cleavage, but often require elevated temperatures.[7]
Nitro Group Reactivity
The primary nitro group offers a gateway to extensive functionalization:
-
Reduction: The nitro group can be readily reduced to a primary amine (-(aminomethyl)oxetane) using various methods, such as catalytic hydrogenation over Raney Nickel or platinum, or chemical reduction with agents like zinc or iron in acidic media. This creates a valuable building block for introducing the oxetane-methylamine motif.
-
Nef Reaction: The primary nitro group can be converted into a carbonyl group (aldehyde) under specific oxidative conditions (the Nef reaction), yielding 3-formyloxetane.
-
Denitration: Reductive or radical-based denitration can replace the nitro group with a hydrogen, yielding 3-methyloxetane.
α-Proton Acidity
The protons on the carbon adjacent to the nitro group (-CH ₂-NO₂) are acidic (pKa ≈ 10 in DMSO for nitromethane) and can be removed by a suitable base to form a nitronate anion. This nucleophilic species can then participate in a variety of C-C bond-forming reactions, such as Michael additions, aldol reactions, and alkylations, allowing for further elaboration of the side chain.
Applications in Research and Development
The dual functionality of 3-(nitromethyl)oxetane makes it a strategic building block for both pharmaceutical and materials science.
-
Medicinal Chemistry: As a bioisostere, the oxetane ring can improve key drug properties like aqueous solubility and metabolic stability while reducing lipophilicity compared to a gem-dimethyl group.[1] The nitromethyl handle can be converted into an amine, which is a common pharmacophore, or used to construct more complex side chains. This allows for the rapid generation of diverse compound libraries built around a stable, polar core.
-
Energetic Materials: The precursor, 3-(nitromethylene)oxetane, is recognized as a promising building block for energetic polymers and binders due to the presence of the explosophoric nitro group and the oxetane's role as a binder backbone.[4][9] While 3-(nitromethyl)oxetane itself is saturated, its derivatives, formed through reactions at the nitro group, are of significant interest in this field.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical entities is paramount. A comprehensive risk assessment must be performed before use.
-
General Hazards: While specific toxicity data for 3-(nitromethyl)oxetane is not available, it should be handled as a potentially hazardous substance. The precursor, 3-(nitromethylene)oxetane, is noted for being an energetic compound. The presence of the nitro group suggests potential for thermal instability and toxicity. Nitromethane itself is flammable, toxic, and can be explosive under certain conditions.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidizing/reducing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-(Nitromethyl)oxetane stands out as a highly valuable and versatile building block for advanced chemical synthesis. Its structure marries the beneficial physicochemical properties of the strained oxetane ring with the rich synthetic potential of a primary nitroalkane. By understanding its synthesis, reactivity, and stability profile as outlined in this guide, researchers in drug development and materials science can confidently and safely leverage this molecule to accelerate their discovery programs.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57371206, 3-(Nitromethyl)oxetane. PubChem. Retrieved January 10, 2026, from [Link].
-
Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(6), 2781-2790. [Link]
-
Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich Electronic University Publications. [Link]
-
Royal Society of Chemistry (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances. [Link]
-
Dong, V. M. Group (2010). Oxetane Presentation. University of California, Irvine. [Link]
-
Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Nitromethane. Retrieved January 10, 2026, from [Link]
-
Klapötke, T. M. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Dissertation, LMU München. [Link]
-
Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
Pericàs, M. A., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]
-
Penchev, A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11126293, 3-Methyl-3-(nitromethyl)oxetane. PubChem. Retrieved January 10, 2026, from [Link].
-
Oreate AI (2025). Nitromethane: A Review of Chemical Properties and Applications. Oreate AI Blog. Retrieved January 10, 2026, from [Link]
-
Ramirez, A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Nitromethane: A Review of Chemical Properties and Applications - Oreate AI Blog [oreateai.com]
